![molecular formula C22H24FN3O3S B2863908 N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide CAS No. 1252923-13-9](/img/structure/B2863908.png)
N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide
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Overview
Description
N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide is a useful research compound. Its molecular formula is C22H24FN3O3S and its molecular weight is 429.51. The purity is usually 95%.
BenchChem offers high-quality N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The structural similarity of the compound to other thiazole derivatives suggests it may possess antimicrobial properties . Thiazole derivatives have been shown to exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungal species . This compound could potentially be used in the development of new antimicrobial agents to combat drug-resistant strains of bacteria and fungi.
Anticancer Potential
Compounds with similar molecular frameworks have been evaluated for their anticancer activities , particularly against hormone-responsive cancers like breast adenocarcinoma . The compound’s ability to bind with cancer cell receptors could be explored for the development of targeted cancer therapies.
Antifungal Applications
The presence of a fluorophenyl group in the compound’s structure is associated with enhanced antifungal properties . This suggests that the compound could be used in the synthesis of new antifungal agents, potentially offering an alternative to existing treatments like itraconazole .
Binding Affinity with Serum Albumins
Serum albumins are crucial for the transport of various ligands in the blood. The compound’s interaction with bovine serum albumin (BSA) has been studied, indicating a strong binding affinity . This property could be harnessed for drug delivery systems, where the compound could be used to transport pharmaceuticals within the body.
Molecular Docking Studies
Molecular docking studies are essential for understanding how compounds interact with biological targets. The compound’s structure allows for good docking scores within binding pockets of selected proteins, which could lead to its use in rational drug design .
Cytotoxicity Predictions
The compound’s potential toxicity has been assessed using software like Derek Nexus, which predicts human and mammalian carcinogenicity and skin sensitivity. The results suggest that the compound has a level of equivocal reasoning, indicating it could be a potential drug candidate with further research into its safety profile .
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways affected by this compound. Compounds with similar structures have been shown to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
properties
IUPAC Name |
N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25FN3O3S/c1-24(17-5-3-2-4-6-17)19(27)14-25-18-11-12-30-20(18)21(28)26(22(25)29)13-15-7-9-16(23)10-8-15/h7-12,17,20H,2-6,13-14H2,1H3/q+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBXTKVGNSUEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25FN3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide |
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